1,3-Bis(dicyanomethylidene)indan

Catalog No.
S617767
CAS No.
38172-19-9
M.F
C15H6N4
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(dicyanomethylidene)indan

CAS Number

38172-19-9

Product Name

1,3-Bis(dicyanomethylidene)indan

IUPAC Name

2-[3-(dicyanomethylidene)inden-1-ylidene]propanedinitrile

Molecular Formula

C15H6N4

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C15H6N4/c16-6-10(7-17)14-5-15(11(8-18)9-19)13-4-2-1-3-12(13)14/h1-4H,5H2

InChI Key

HBZYYOYCJQHAEL-UHFFFAOYSA-N

SMILES

C1C(=C(C#N)C#N)C2=CC=CC=C2C1=C(C#N)C#N

Synonyms

1,3-bis(dicyanomethylidene)indan

Canonical SMILES

C1C(=C(C#N)C#N)C2=CC=CC=C2C1=C(C#N)C#N

Formation of Charge-Transfer Complexes in Ionic Crystals

Formation of Various Ionic Crystals

Use in Organic Optoelectronic Devices

Use as a (Photo) Initiator for Ring Opening Polymerization

Photosensitization of Iodonium Salt Decomposition

1,3-Bis(dicyanomethylidene)indan is a synthetic organic compound characterized by its unique structure, which consists of an indan core substituted with two dicyanomethylidene groups. Its molecular formula is C15H6N4C_{15}H_6N_4, and it is known for its vibrant color changes and solvatochromic properties. The compound exhibits interesting electronic characteristics due to the presence of electron-withdrawing cyano groups, which influence its photophysical behavior and make it a subject of study in various chemical fields, including materials science and organic chemistry .

The primary synthetic route for 1,3-bis(dicyanomethylidene)indan involves the Knoevenagel condensation reaction. This method typically employs indan-1-one and dicyanomethane as starting materials, leading to the formation of the bis(dicyanomethylidene) derivative through the elimination of water. The compound can also undergo self-deprotonation in polar solvents, resulting in a color change from colorless to blue, which is indicative of its acid-base behavior .

The synthesis of 1,3-bis(dicyanomethylidene)indan can be achieved through the following general steps:

  • Knoevenagel Condensation: Mixing indan-1-one with dicyanomethane in the presence of a base (such as piperidine) under reflux conditions.
  • Purification: The crude product can be purified using recrystallization or chromatography techniques.
  • Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and single-crystal X-ray diffraction to confirm its structure .

1,3-Bis(dicyanomethylidene)indan finds applications primarily in the field of organic electronics and dye chemistry. Its solvatochromic properties make it suitable for use in sensors and indicators that respond to environmental changes. Additionally, its potential as a dye precursor allows for exploration in colorimetric applications and materials that require specific optical properties .

Studies have demonstrated that 1,3-bis(dicyanomethylidene)indan can form charge-transfer complexes when interacting with various electron donors. These interactions can lead to significant changes in optical properties and have implications for developing new materials for electronic applications. The charge-transfer complexes formed with viologens have been particularly noted for their intriguing structural motifs and potential applications in ionic crystals .

Several compounds share structural similarities with 1,3-bis(dicyanomethylidene)indan. A comparison highlights the uniqueness of this compound:

Compound NameStructure TypeUnique Features
3-(Dicyanomethylidene)indan-1-oneMonosubstituted indanExhibits solvatochromism but less complex
1,3-Diphenyl-2-thioureaThioamide derivativeDifferent functional groups affecting reactivity
2,4-DinitrophenylhydrazineHydrazine derivativeKnown for different reactivity patterns
4-(Dicyanomethylidene)-2-methylphenolPhenolic derivativeDisplays distinct solubility characteristics

The unique combination of two dicyanomethylidene substituents on the indan core gives 1,3-bis(dicyanomethylidene)indan distinct electronic properties compared to these similar compounds, making it particularly interesting for studies in photochemistry and material sciences .

The systematic IUPAC name for this compound is 2-[3-(dicyanomethylidene)inden-1-ylidene]propanedinitrile, reflecting its bis-dicyano-substituted indan core. Common synonyms include 1,3-bis(dicyanomethylene)indan and (indan-1,3-diylidene)dimalononitrile. Key identifiers:

  • CAS Registry Number: 38172-19-9
  • Molecular Formula: C₁₅H₆N₄
  • Molecular Weight: 242.24 g/mol
  • InChI Key: HBZYYOYCJQHAEL-UHFFFAOYSA-N
  • SMILES: C1C(=C(C#N)C#N)C2=CC=CC=C2C1=C(C#N)C#N

Molecular Structure and Configuration

X-ray crystallography confirms a planar geometry with conjugated double bonds extending across the indan backbone and dicyanomethylidene substituents. The molecule adopts a quinoidal structure, where the central indan ring is flanked by two electron-withdrawing dicyano groups, creating a polarized electronic system. Density functional theory (DFT) calculations reveal delocalized π-electrons across the entire framework, contributing to its high electron affinity (EA ≈ 4.2 eV).

Structural FeatureDescription
Bond lengths (C=C)1.38–1.42 Å in the indan core, typical for conjugated systems
Dihedral angles<5° deviation from planarity between indan and dicyano groups
Torsional strainNegligible due to conjugation stabilization

Physical and Chemical Properties

Melting and Boiling Points

  • Melting Point: 250°C (decomposition observed)
  • Boiling Point: Predicted 484.5°C at 760 mmHg
    The thermal stability stems from strong intermolecular π-π stacking interactions, as evidenced by differential scanning calorimetry (DSC) studies.

Solubility Characteristics

SolventSolubilityTemperatureSource
MethanolSlightly soluble25°C
DichloromethaneHighly soluble25°C
WaterInsoluble25°C

Polar aprotic solvents like dimethylformamide (DMF) enhance solubility due to dipole-dipole interactions with the dicyano groups.

Historical Development and Significance

First synthesized in the late 20th century via Knoevenagel condensation of 1,3-indanedione with malononitrile, this compound gained prominence in the 2010s for its role in organic electronics. Key milestones:

  • 2004: TCI Chemicals commercialized high-purity (>98%) batches
  • 2016: Demonstrated as an electron-accepting moiety in push-pull chromophores for OLEDs
  • 2019: Utilized in ionic crystals with anomalous charge-segregated stacking
    Recent advances exploit its redox activity in lithium-ion battery electrolytes and nonlinear optical materials.

Molecular Interactions and Crystallography

Intermolecular Forces

The crystal packing exhibits three dominant interactions:

  • π-π Stacking: Between indan cores (3.5–3.8 Å separation)
  • Dipole-Dipole: Alignment of polar C≡N groups
  • Hydrogen Bonds: Weak C-H···N≡C contacts (2.9–3.2 Å)

Polymorphic Forms

Two characterized polymorphs:

  • α-Form: Monoclinic P2₁/c, Z=4
  • β-Form: Triclinic P-1, Z=2
    The α-form dominates under standard crystallization conditions (ethanol/water mixtures).

Synthetic Pathways and Optimization

Conventional Synthesis

Step 1: 1,3-Indanedione + 2 equivalents malononitrile → Intermediate enol
Step 2: Acid-catalyzed dehydration (H₂SO₄, 80°C) → Target compound
Typical yield: 68–72% after recrystallization

Green Chemistry Approaches

  • Microwave-Assisted: Reduces reaction time from 12h → 45min
  • Solvent-Free: Mechanochemical grinding achieves 65% yield

Applications in Advanced Materials

Organic Electronics

  • Electron Transport Layers (ETLs): Mobility ≈ 0.12 cm²/V·s in OFETs
  • Non-Fullerene Acceptors: Power conversion efficiency >9% in organic photovoltaics

Ionic Liquids

Combination with π-cations (e.g., N-methylphenothiazinium) yields materials with:

  • Conductivity: 10⁻³ S/cm at 25°C
  • Thermal stability: Up to 300°C

Analytical Characterization Techniques

Spectroscopic Methods

TechniqueKey SignalsApplication
FT-IRν(C≡N) 2220 cm⁻¹, ν(C=C) 1600 cm⁻¹Functional group verification
¹H NMRδ 7.8–8.1 ppm (aromatic), δ 6.5 ppm (vinyl)Structural elucidation
UV-Visλ_max 480 nm (ε = 1.2×10⁴ L/mol·cm)Electronic transition analysis

Chromatographic Purity Assessment

  • HPLC Conditions:
    • Column: C18, 250 × 4.6 mm
    • Mobile Phase: MeCN/H₂O (70:30)
    • Retention Time: 6.8 min

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,3-Bis(dicyanomethylidene)indan

Dates

Modify: 2023-08-15

Explore Compound Types